molecular formula C8H9Cl3O B15195011 cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride CAS No. 68539-75-3

cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride

Cat. No.: B15195011
CAS No.: 68539-75-3
M. Wt: 227.5 g/mol
InChI Key: CHLAOFANYRDCPD-INEUFUBQSA-N
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Description

cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is a chemical compound known for its significant role in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is crucial in the agricultural industry due to its potent insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with thionyl chloride. This reaction occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acid chloride .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in excess and maintaining the reaction temperature are critical factors in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is widely used in scientific research, particularly in the development of pyrethroid insecticides. These insecticides are essential in agriculture for pest control. Additionally, the compound is used in studies related to environmental toxicology and the development of new insecticidal formulations .

Mechanism of Action

The compound exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventually leading to paralysis and death of the insect. This mechanism is similar to that of natural pyrethrins but with enhanced stability and potency .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
  • trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
  • 3-Phenoxybenzoic acid

Uniqueness

cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is unique due to its specific configuration, which provides higher insecticidal activity compared to its trans isomer. Its stability and effectiveness in various environmental conditions make it a preferred choice in the formulation of pyrethroid insecticides .

Properties

CAS No.

68539-75-3

Molecular Formula

C8H9Cl3O

Molecular Weight

227.5 g/mol

IUPAC Name

(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m1/s1

InChI Key

CHLAOFANYRDCPD-INEUFUBQSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C

Origin of Product

United States

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